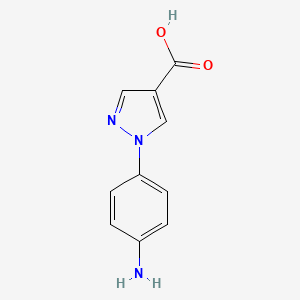

1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid” likely belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an aminobenzene moiety .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aminophenyl derivatives with other organic compounds . For example, the polycondensation of certain compounds is accompanied by dehydration, and the water molecules produced in the reaction are evaporated rapidly at the reaction temperature, further promoting the condensation reaction .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques . The charge delocalization within the molecule can be studied through natural bond orbital (NBO) analysis .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied extensively . For example, the target compounds are important intermediates for the synthesis of a variety of synthetically useful and novel heterocyclic systems with different ring sizes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques . For example, certain compounds are known for their significant adsorption properties .Applications De Recherche Scientifique

Functionalization and Synthesis

Functionalization Reactions : The compound has been studied for its functionalization reactions with various aminophenols, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These reactions are significant in the synthesis of new compounds with potential applications in various fields, including medicinal chemistry (Yıldırım & Kandemirli, 2006).

Synthesis of Derivatives : There's a focus on synthesizing new derivatives of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. These derivatives are synthesized through reactions with various reagents, leading to compounds potentially useful in diverse scientific areas (Kasımoğulları et al., 2010).

Structural and Theoretical Investigations

- Structural Studies : Research has been conducted on the structural, spectral, and theoretical aspects of pyrazole-4-carboxylic acid derivatives. These investigations include experimental and computational methods to understand the molecular structure and properties of these compounds, which is crucial for their application in various scientific domains (Viveka et al., 2016).

Pharmaceutical and Biological Activity

Antibacterial Screening : Some derivatives of 1H-pyrazole-4-carboxylic acid have been evaluated for their antibacterial activities. The study of their potential as antibacterial agents can contribute to the development of new therapeutic drugs (Maqbool et al., 2014).

Inhibition of Carbonic Anhydrase Isoenzymes : Derivatives of 1H-pyrazole-4-carboxylic acid have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes. This research provides insights into the potential therapeutic applications of these compounds in treating diseases related to these enzymes (Kasımoğulları et al., 2009).

Novel Ligand Synthesis

- Creation of Polychelated Ligands : Research includes developing methods for synthesizing novel ligands based on 1H-pyrazole-3(5)-carboxylic acids. These ligands, containing the triazole moiety, can be used in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of 1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid are currently unknown .

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid’s action are currently unknown .

Action Environment

The action environment of 1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid refers to how environmental factors influence the compound’s action, efficacy, and stability . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .

Safety and Hazards

Orientations Futures

Research in the field of covalent organic frameworks (COFs), which includes compounds similar to “1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid”, is growing rapidly . These materials offer positional control over their building blocks in two and three dimensions, enabling the synthesis of structures with high regularity and allowing for fine-tuning the chemical and physical properties of the network .

Propriétés

IUPAC Name |

1-(4-aminophenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,11H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUZVOIWQPVTIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2612711.png)

![N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2612714.png)

![Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2612718.png)

![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612719.png)

![2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone](/img/structure/B2612724.png)